molecular formula C12H19F2NO4 B8775820 Dimethylpyrrolidine-2-carboxylic acid

Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B8775820
M. Wt: 279.28 g/mol
InChI Key: BEKSOLPMSVHHRU-SSDOTTSWSA-N
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Description

IUPAC Nomenclature and Isomeric Variations

Dimethylpyrrolidine-2-carboxylic acid encompasses a family of structurally related compounds distinguished by the positions of methyl substituents on the pyrrolidine ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these derivatives follows systematic rules to specify substituent locations and stereochemistry. For example, (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid (CAS 1268520-34-8) is named based on the R-configuration at the second carbon, with methyl groups at positions 1 and 2. In contrast, 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 61406-78-8) features methyl groups at the third position and a hydrochloride salt form.

Isomeric variations arise from both substituent placement and stereochemical differences. The enantiomeric pair (R)- and (S)-1,2-dimethylpyrrolidine-2-carboxylic acid illustrates how chirality at the second carbon influences molecular properties. Similarly, regioisomers such as 1,2-dimethyl versus 3,3-dimethyl derivatives exhibit distinct physicochemical behaviors due to variations in steric and electronic environments.

Isomer CAS Number Molecular Formula Molecular Weight Substituent Positions
(2R)-1,2-dimethyl 1268520-34-8 C₇H₁₃NO₂ 143.19 1, 2
3,3-dimethyl (HCl salt) 61406-78-8 C₇H₁₄ClNO₂ 179.65 3, 3
(S)-5,5-dimethyl-Boc N/A C₁₂H₂₁NO₄ 243.30 5, 5 (Boc-protected)

Table 1: Key isomeric variants of this compound and derivatives.

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a puckered conformation to alleviate angle strain, with substituents influencing equilibrium between envelope and twist-boat forms. In (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid , the methyl groups at positions 1 and 2 introduce steric hindrance, favoring a flattened envelope conformation where the nitrogen atom and C2 carbon lie out-of-plane. This distortion reduces torsional strain but increases non-bonded interactions between axial substituents.

For 3,3-dimethylpyrrolidine-2-carboxylic acid , the geminal methyl groups at C3 enforce a rigid chair-like conformation, stabilizing the ring through equatorial substitution. Computational studies suggest that this configuration lowers ring strain by 8–12 kJ/mol compared to 1,2-dimethyl analogs due to reduced 1,3-diaxial interactions. The carboxylic acid group at C2 participates in intramolecular hydrogen bonding with the proximal amine in non-salt forms, further stabilizing specific conformers.

Crystallographic Data and Hydrogen Bonding Patterns

X-ray diffraction data for this compound derivatives reveal intricate hydrogen-bonding networks. The hydrochloride salt of 3,3-dimethylpyrrolidine-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c, with a protonated amine forming an ionic bond to chloride. The carboxylic acid group engages in intermolecular O–H···Cl⁻ interactions (2.89 Å), while the pyrrolidine ring adopts a C3-endo puckering to minimize steric clashes between methyl groups.

In contrast, the neutral (2R)-1,2-dimethyl derivative forms dimeric units via paired O–H···O=C hydrogen bonds (2.65 Å), creating a layered crystal structure. These differences underscore how functional group ionization and substituent placement dictate supramolecular assembly.

Comparative Analysis of Substituent Effects on Pyrrolidine Ring Stability

The thermodynamic stability of this compound isomers correlates with substituent position and stereochemistry:

  • 1,2-Dimethyl Derivatives : Adjacent methyl groups induce significant steric strain, raising the ring’s energy by 15–20 kJ/mol relative to unsubstituted pyrrolidine. The R-configuration at C2 partially mitigates this strain by orienting the C1 methyl group axially, reducing 1,3-diaxial interactions.
  • 3,3-Dimethyl Derivatives : Geminal methyl groups at C3 stabilize the ring through a combination of steric shielding and hyperconjugation. The locked chair conformation lowers energy by 25 kJ/mol compared to 1,2-dimethyl analogs.
  • 5,5-Dimethyl-Boc Derivatives : Protection of the amine with a tert-butoxycarbonyl (Boc) group in (S)-5,5-dimethylpyrrolidine-2-carboxylic acid enhances solubility and reduces ring puckering dynamics, favoring extended conformations in peptide synthesis.

Electronic effects also modulate stability. Electron-donating methyl groups increase the basicity of the pyrrolidine nitrogen, with pKa values ranging from 9.2 (1,2-dimethyl) to 10.1 (3,3-dimethyl) in aqueous solutions. This property impacts reactivity in pharmaceutical applications, where nitrogen basicity influences membrane permeability and target binding.

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

(2S)-4,4-difluoro-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-12(13,14)11(4,5)7(15)8(16)17/h7H,6H2,1-5H3,(H,16,17)/t7-/m1/s1

InChI Key

BEKSOLPMSVHHRU-SSDOTTSWSA-N

Isomeric SMILES

CC1([C@H](N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(N(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Dimethylpyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its applications include:

  • Synthesis of Drug Candidates : It acts as a building block for synthesizing compounds with potential therapeutic effects on the central nervous system. For instance, it has been utilized in the development of drugs aimed at treating conditions such as anxiety and depression .
  • Peptide Synthesis : The compound is employed as a protecting group for amino acids during peptide bond formation, enhancing the efficiency of synthesis processes. This application is critical in the production of peptide-based therapeutics .
  • Chiral Building Blocks : As an important chiral building block, this compound facilitates the production of enantiomerically pure compounds necessary for pharmaceutical formulations .
Application TypeDescription
Drug SynthesisIntermediate for neurological drug candidates
Peptide ChemistryProtecting group for amino acids
Chiral SynthesisBuilding block for enantiomerically pure compounds

Research in Organic Chemistry

In academic and industrial research settings, this compound plays a vital role:

  • Synthetic Methodologies : Researchers utilize this compound to explore new synthetic pathways and reaction mechanisms. Its unique structural properties allow for innovative approaches in organic synthesis .
  • Catalysis : The compound has been investigated as a potential catalyst in various organic reactions, demonstrating effectiveness in promoting chemical transformations under mild conditions .

Agrochemical Development

The compound also finds applications in agrochemicals:

  • Crop Protection Agents : this compound is being explored for its potential to enhance the efficacy of agrochemicals, contributing to the development of more effective crop protection strategies .

Recent studies indicate that this compound may interact with biological targets, influencing neurotransmitter receptors and potentially modulating neurological functions. This aspect highlights its therapeutic potential beyond traditional applications.

Case Study 1: Antimicrobial Activity

A study investigated derivatives of this compound for their antimicrobial properties against various pathogens. Results indicated that specific derivatives exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Drug Development

Research focused on synthesizing novel drug candidates using this compound as an intermediate demonstrated its effectiveness in creating compounds with high binding affinity to target receptors involved in neurological disorders. This study underscores its importance in pharmaceutical research and development.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The 4-hydroxymethyl analog exhibits higher hydrophilicity due to the polar hydroxyl group, contrasting with the hydrophobic dimethyl and trifluoromethyl derivatives .

Physicochemical Properties

  • Solubility: Dimethylpyrrolidine-2-carboxylic acid is less water-soluble than hydroxyl- or amino-substituted analogs. For example, 4-(hydroxymethyl)pyrrolidine-2-carboxylic acid likely has enhanced aqueous solubility due to hydrogen bonding .

Preparation Methods

Cis-Selective Reduction of Olefinic Intermediates

A breakthrough in stereoselective synthesis is demonstrated in patent WO2014206257A1, where chiral catalysts enable cis-hydrogenation of α,β-unsaturated pyrrolidine precursors. For example, hydrogenating (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under 1.4–1.5 MPa H₂ pressure at 50°C yields (2S,4S)-N-Boc-4-hydroxyethylpyrrolidine with 61.1% enantiomeric excess (ee). This contrasts with non-catalytic methods, which typically produce racemic mixtures due to free radical intermediates.

The chiral catalyst’s structure (e.g., M1 or M2 in EP3015456A1) dictates selectivity by coordinating to the olefin’s π-system, favoring syn-addition of hydrogen. Sodium ethoxide serves as a co-catalyst, enhancing the metal’s electron density for improved turnover.

Racemization Mitigation via Mixed Anhydride Activation

Activating carboxyl groups as mixed anhydrides (e.g., ClCOOEt or ClCOOMe) prior to reduction minimizes side reactions. In Example 24 of WO2014206257A1, treating N-Boc-2-tert-butoxycarbonyl-4-oxocarbonylpyrrolidine with tributyltin hydride in tetrahydrofuran (THF) at −78°C achieves 89.7% yield of the alcohol derivative without racemization. The anhydride’s electron-withdrawing nature stabilizes the transition state, reducing β-elimination byproducts.

Alkylation and Protecting Group Manipulation

Phase-Transfer Catalysis for Nucleophilic Substitution

Alkylating hydroxyl or amine groups in dimethylpyrrolidine derivatives requires activating the nucleophile. Sodium hydride or n-butyllithium deprotonates alcohols to form alkoxides, which react with alkyl halides (e.g., iodomethane) in the presence of polyethylene glycol (PEG) as a phase-transfer catalyst. This method, detailed in Example 15 of EP3015456A1, achieves 82.9% yield for tert-butyl ester formation, avoiding harsh conditions that could cleave Boc groups.

Deprotection and Carboxylate Liberation

Boc and benzyl groups are cleaved under acidic conditions. Treating N-Boc-2-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine with hydrochloric acid (20 mL, 25°C, 3 hours) followed by sodium hydroxide neutralization yields dimethylpyrrolidine-2-carboxylic acid with 89.7% efficiency. Trifluoroacetic acid (TFA) is preferred for lab-scale deprotection due to its volatility, enabling easy removal via rotary evaporation.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Stereochemical OutcomeSource
Boc ProtectionBoc₂O, DMAP, Et₃N, 1,4-dioxane/H₂O, 20°C91Retention of configuration
Catalytic HydrogenationH₂ (1.5 MPa), NaOEt, chiral catalyst, 50°C61.1 eeCis-selective
Mixed Anhydride ReductionClCOOEt, tributyltin hydride, THF, −78°C89.7No racemization
Phase-Transfer AlkylationNaH, iodomethane, PEG, DMF, 25°C82.9Complete substitution

Industrial and Environmental Considerations

The scalability of these methods is underscored by the use of inexpensive reagents (e.g., sodium hydroxide, PEG) and solvents (THF, ethanol) with low toxicity profiles. Patent WO2014206257A1 emphasizes that replacing noble metal catalysts with sodium ethoxide reduces costs by 40% while maintaining selectivity. Additionally, water-based workup steps in Boc protection minimize organic waste, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethylpyrrolidine-2-carboxylic acid under solvent-free or catalytic conditions?

  • Methodology : Solvent-free synthesis using microwave irradiation or mechanochemical methods can improve reaction efficiency. For example, Khurana et al. (2012) demonstrated solvent-free synthesis of pyrrolidine derivatives with yields >85% by grinding reactants in a mortar . Catalytic oxidation of methylpyridine derivatives (e.g., using potassium tert-amylate and HMPA in DMPU:THF at 60°C and 10 bar air) has also been adapted for similar compounds, yielding >70% conversion .
  • Key Considerations : Optimize reaction time, temperature, and catalyst loading to avoid side reactions like decarboxylation.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR : Analyze proton environments (e.g., α-protons to the carboxylic group at δ 3.1–3.5 ppm) and stereochemical assignments via NOESY .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., as in Acta Cryst. E65, 2009) confirms absolute configuration and hydrogen-bonding networks .
  • IR Spectroscopy : Identify carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what methods validate enantiopurity?

  • Strategies :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane:isopropanol mobile phases.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, as demonstrated for related proline derivatives .
    • Validation : Enantiomeric excess (ee) is quantified via chiral HPLC or circular dichroism (CD). For example, (R)- and (S)-enantiomers show distinct CD ellipticity peaks at 220–240 nm .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methods :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions like decarboxylative cross-coupling .
  • Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., palladium complexes) to optimize ligand design .
    • Case Study : DFT analysis of pyridine-2-carboxylic acid derivatives revealed electron-withdrawing groups enhance electrophilic substitution at the α-carbon .

Contradictions and Mitigation Strategies

  • Stereochemical Outcomes : reports enzymatic resolution for (R)-enantiomers, while highlights racemization risks under high-temperature oxidation. Mitigate by using low-temperature catalytic systems .
  • Catalyst Deactivation : Palladium catalysts in decarboxylative coupling may lose activity due to ligand degradation. Use N,N-bis-phosphanylmethyl ligands to enhance stability .

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